
XPhos-Pd-G2 GT capsule
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound XPhos-Pd-G2 GT capsule is a palladium-based catalyst used in various cross-coupling reactions. It is part of the Buchwald portfolio of ligands and complexes, which have significantly advanced the ease of performing cross-coupling transformations. The empirical formula for this compound is C45H59ClNPPd, and it has a molecular weight of 786.80 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of XPhos-Pd-G2 GT capsule involves the synthesis of the ligand XPhos, followed by its complexation with palladium. The ligand XPhos is synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with appropriate reagents. The resulting ligand is then complexed with palladium chloride to form the XPhos-Pd-G2 complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the synthesis of the ligand on a large scale, followed by its complexation with palladium under controlled conditions. The final product is then formulated into a convenient dosable form, such as capsules, for ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
XPhos-Pd-G2 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig cross-coupling reaction
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organoboronic acids, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or cesium carbonate, and are conducted in solvents like dimethylformamide, ethanol, or a mixture of solvents .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
XPhos-Pd-G2 GT capsule has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of XPhos-Pd-G2 GT capsule involves the formation of a palladium(0) species, which acts as the active catalyst in cross-coupling reactions. The palladium(0) species undergoes oxidative addition with an aryl halide, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired biaryl product. The ligand XPhos stabilizes the palladium species and enhances its reactivity .
Comparaison Avec Des Composés Similaires
XPhos-Pd-G2 GT capsule is compared with other similar compounds, such as:
RuPhos-Pd-G2: Another palladium-based catalyst with a different ligand structure.
SPhos-Pd-G2: A similar catalyst with a different phosphine ligand.
CPhos-Pd-G2: A catalyst with a different ligand but similar reactivity.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity. Its ligand structure provides steric and electronic properties that enhance the reactivity and stability of the palladium catalyst .
Propriétés
Formule moléculaire |
C46H60ClNPd |
|---|---|
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
chloropalladium(1+);2-[2-(dicyclohexylmethyl)phenyl]-1,3,5-tri(propan-2-yl)benzene;2-phenylaniline |
InChI |
InChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clé InChI |
FGATWWSCIRXMKJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


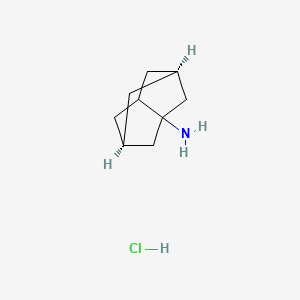
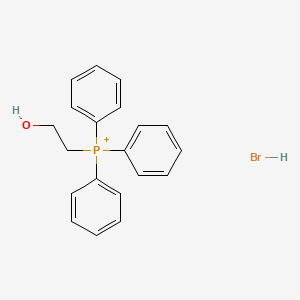
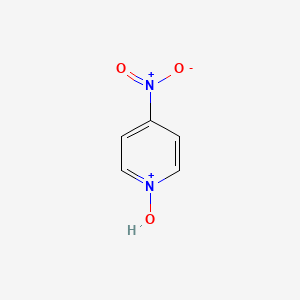


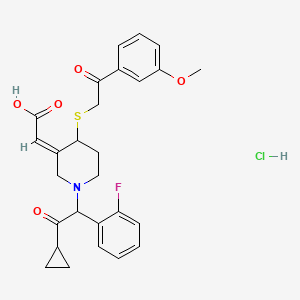
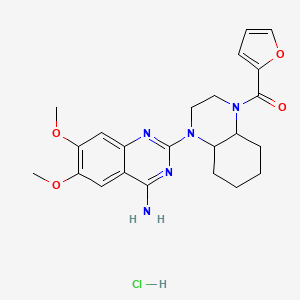
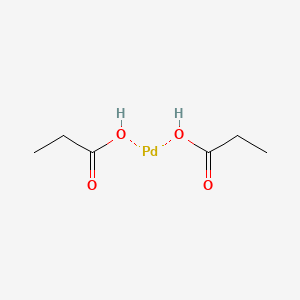
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
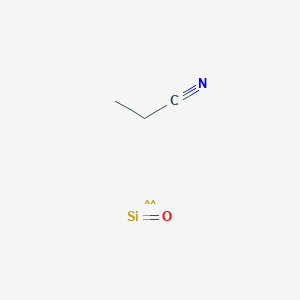
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
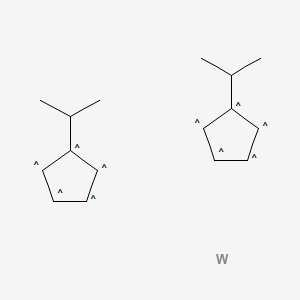

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
